An In-Depth Technical Guide to 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
An In-Depth Technical Guide to 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it offers a thorough spectroscopic characterization, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, to ensure accurate identification and quality control. The guide also explores the reactivity of the indazole core, with a focus on the strategic use of the tert-butoxycarbonyl (Boc) protecting group, and discusses its potential applications in the design and development of novel therapeutic agents, particularly in the context of protein degraders. This document is intended to be an essential resource for researchers and professionals engaged in drug discovery and organic synthesis.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to purine and indole allows it to interact with a wide range of biological targets. Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic functionalization of the indazole ring is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.
1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS 1126424-50-7) has emerged as a valuable building block, particularly in the synthesis of targeted protein degraders and other complex pharmaceutical intermediates.[3] The presence of a Boc protecting group on the N-1 position offers a stable yet readily cleavable handle for synthetic manipulation, while the methyl ester at the C-6 position provides a site for further derivatization. This guide aims to provide a detailed exposition of the chemical properties and synthetic utility of this important molecule.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a molecule are fundamental to its application in drug discovery. The key properties of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate are summarized below.
| Property | Value | Reference |
| CAS Number | 1126424-50-7 | [3] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [3][4] |
| Molecular Weight | 276.29 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [3][4] |
| Storage | Room temperature, in a dry and well-ventilated place | [3] |
Structural Diagram:
Caption: Synthetic route to 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate.
Experimental Protocol
This protocol is based on established methods for the N-Boc protection of indazoles. [5] Materials:
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Methyl 1H-indazole-6-carboxylate (1.0 eq)
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Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
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Triethylamine (TEA) (1.5 eq)
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4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of methyl 1H-indazole-6-carboxylate in anhydrous THF, add triethylamine and a catalytic amount of DMAP.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate as a white to off-white solid.
Spectroscopic Characterization
Accurate structural elucidation is paramount for the use of this building block in synthesis. The following data provides a reference for the spectroscopic characterization of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate.
¹H Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | s | 1H | H-7 |
| ~8.20 | s | 1H | H-5 |
| ~8.00 | d | 1H | H-4 |
| ~4.00 | s | 3H | -OCH₃ |
| ~1.70 | s | 9H | -C(CH₃)₃ |
Note: Predicted chemical shifts based on related indazole structures. Actual values may vary depending on the solvent and instrument.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (ester) |
| ~149.0 | C=O (Boc) |
| ~142.0 | C-7a |
| ~136.0 | C-3 |
| ~131.0 | C-6 |
| ~125.0 | C-5 |
| ~122.0 | C-3a |
| ~115.0 | C-4 |
| ~110.0 | C-7 |
| ~85.0 | -C(CH₃)₃ |
| ~52.0 | -OCH₃ |
| ~28.0 | -C(CH₃)₃ |
Note: Predicted chemical shifts based on related indazole structures. Actual values may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1710 | Strong | C=O stretch (Boc) |
| ~1600, 1480 | Medium | C=C stretch (aromatic) |
| ~1250, 1150 | Strong | C-O stretch |
Note: Predicted absorption bands based on the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.
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Expected [M+H]⁺: 277.1234
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Expected [M+Na]⁺: 299.1053
Reactivity and Synthetic Applications
The synthetic utility of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate lies in the orthogonal reactivity of its functional groups.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the indazole ring due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). [5]This allows for selective reactions at other positions of the indazole core without affecting the N-1 position.
Reactions at the C-6 Position
The methyl ester at the C-6 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, through standard coupling reactions. This provides a handle for attaching linkers or other pharmacophores, which is particularly relevant in the design of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies.
Deprotection of the N-1 Position
Removal of the Boc group unmasks the N-1 nitrogen, allowing for subsequent reactions such as N-alkylation or N-arylation. This provides a route to a diverse array of N-1 substituted indazole derivatives.
Caption: Key deprotection and hydrolysis reactions.
Applications in Drug Discovery
The structural motifs present in 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate make it a highly desirable starting material for the synthesis of biologically active molecules. Its application as a "Protein Degrader Building Block" highlights its utility in the development of PROTACs. [3]In this context, the indazole core can serve as a ligand for an E3 ubiquitin ligase or a protein of interest, while the functional handles at the N-1 and C-6 positions allow for the attachment of a linker and the other binding moiety.
Conclusion
1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and orthogonal reactivity make it an ideal starting material for the construction of complex molecular architectures. The detailed spectroscopic data provided in this guide will aid researchers in the unambiguous identification and quality control of this compound, thereby facilitating its effective use in the discovery and development of novel therapeutic agents.
References
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BenchChem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
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Moldb. 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate.
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Molbase. Methyl 1H-indazole-6-carboxylate (170487-40-8) Introduce.
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.
-
CP Lab Safety. 1-tert-Butyl 6-methyl 1H-indazole-1, 6-dicarboxylate, min 95%, 250 mg.
- Kusanur, R. A., & Mahesh, M. (2013). Synthesis and antimicrobial activity of some new 1H-indazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 839-844.
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Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694.
